molecular formula C26H26O10 B14728278 1,2-Phenylene bis(3,4,5-trimethoxybenzoate) CAS No. 6286-71-1

1,2-Phenylene bis(3,4,5-trimethoxybenzoate)

Cat. No.: B14728278
CAS No.: 6286-71-1
M. Wt: 498.5 g/mol
InChI Key: TYXIIJIIBZVDNV-UHFFFAOYSA-N
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Description

1,2-Phenylene bis(3,4,5-trimethoxybenzoate) is an organic compound with the molecular formula C26H26O10. It is a derivative of benzoic acid and is characterized by the presence of two 3,4,5-trimethoxybenzoate groups attached to a 1,2-phenylene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Phenylene bis(3,4,5-trimethoxybenzoate) typically involves the esterification of 1,2-phenylenedicarboxylic acid with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Phenylene bis(3,4,5-trimethoxybenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Phenylene bis(3,4,5-trimethoxybenzoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Phenylene bis(3,4,5-trimethoxybenzoate) involves its interaction with biological membranes and enzymes. The compound can incorporate into lipid bilayers, altering their physical properties and affecting membrane-associated processes. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: A related compound with similar structural features but differing in the ester linkage.

    1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Compounds with similar aromatic systems but different functional groups.

    3,3’- (1,4-Phenylene)bis [5,6-diphenyl-1,2,4-triazine]: Another compound with a phenylene core but different substituents

Uniqueness

1,2-Phenylene bis(3,4,5-trimethoxybenzoate) is unique due to its dual 3,4,5-trimethoxybenzoate groups, which impart distinct chemical and biological properties.

Properties

CAS No.

6286-71-1

Molecular Formula

C26H26O10

Molecular Weight

498.5 g/mol

IUPAC Name

[2-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H26O10/c1-29-19-11-15(12-20(30-2)23(19)33-5)25(27)35-17-9-7-8-10-18(17)36-26(28)16-13-21(31-3)24(34-6)22(14-16)32-4/h7-14H,1-6H3

InChI Key

TYXIIJIIBZVDNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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